Anidoxime

Description

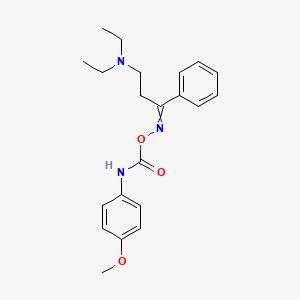

Structure

2D Structure

3D Structure

Properties

CAS No. |

34297-34-2 |

|---|---|

Molecular Formula |

C21H27N3O3 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |

InChI Key |

XPHBRTNHVJSEQD-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

31729-11-0 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anidoxime (3-Diethylamino-1-phenyl-1-propanone oxime)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for Anidoxime, chemically known as 3-Diethylamino-1-phenyl-1-propanone oxime. The synthesis is a two-step process commencing with the Mannich reaction to form the key intermediate, 3-Diethylamino-1-phenyl-1-propanone, followed by an oximation reaction to yield the final this compound product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and a representative drug discovery pipeline.

Core Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-stage process:

-

Step 1: Mannich Reaction - This step involves the aminoalkylation of acetophenone with formaldehyde and diethylamine. The reaction forms the β-amino ketone, 3-Diethylamino-1-phenyl-1-propanone, which serves as the direct precursor to the final product.

-

Step 2: Oximation - The carbonyl group of the 3-Diethylamino-1-phenyl-1-propanone intermediate is then converted to an oxime functional group by reacting it with hydroxylamine. This reaction completes the synthesis of 3-Diethylamino-1-phenyl-1-propanone oxime.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield |

| Mannich Reaction | Acetophenone, Diethylamine Hydrochloride, Paraformaldehyde | 3-Diethylaminopropiophenone Hydrochloride | Ethanol (95%) | Hydrochloric Acid (conc.) | 2 hours | Reflux | 66-85% |

| Oximation | 3-Diethylaminopropiophenone | 3-Diethylamino-1-phenyl-1-propanone oxime | Ethanol/Pyridine | Hydroxylamine Hydrochloride | 20 minutes | 50°C | High |

Experimental Protocols

Step 1: Synthesis of 3-Diethylaminopropiophenone Hydrochloride (Mannich Reaction)

This protocol is adapted from a well-established procedure for the synthesis of the analogous β-dimethylaminopropiophenone hydrochloride and is expected to produce the desired diethylamino homolog.[1]

Materials:

-

Acetophenone

-

Diethylamine Hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Acetone

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add 0.5 mole of acetophenone, 0.65 mole of diethylamine hydrochloride, and 0.22 mole of paraformaldehyde.

-

Add 80 mL of 95% ethanol to the flask, followed by 1 mL of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture will become homogeneous as the paraformaldehyde dissolves.

-

After the reflux period, if the resulting yellowish solution is not clear, filter it rapidly through a preheated funnel.

-

Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask.

-

Add 600 mL of acetone to the solution and cool it in an ice bath for at least 4 hours to induce crystallization.

-

Collect the crystalline product by filtration, wash it with 50 mL of acetone, and then with 50 mL of ether.

-

Dry the product at 70°C. The expected yield of 3-diethylaminopropiophenone hydrochloride is approximately 66%.[1] A similar industrial process has reported yields in the range of 80-85%.[2]

Step 2: Synthesis of 3-Diethylamino-1-phenyl-1-propanone oxime (Oximation)

This protocol is a general and effective method for the oximation of ketones.

Materials:

-

3-Diethylaminopropiophenone (free base)

-

Hydroxylamine Hydrochloride

-

Pyridine

-

Ethanol

-

Ethyl Acetate

-

1 M Aqueous HCl

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of the Free Base: Prior to oximation, the 3-diethylaminopropiophenone hydrochloride salt must be converted to its free base. This can be achieved by dissolving the salt in water, making the solution alkaline with a suitable base (e.g., sodium carbonate), and extracting the free base with an organic solvent like ether or dichloromethane. The organic layer is then dried and the solvent evaporated.

-

In a round-bottomed flask, dissolve the 3-diethylaminopropiophenone in a mixture of ethanol and pyridine.

-

Add a slight molar excess (1.05 equivalents) of hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture at 50°C and stir for 20 minutes.

-

After the reaction is complete, cool the mixture to room temperature and remove the pyridine by rotary evaporation under reduced pressure.

-

To the residue, add ethyl acetate and 1 M aqueous HCl.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with 1 M aqueous HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-diethylamino-1-phenyl-1-propanone oxime.

Visualizations

This compound Synthesis Workflow

Caption: The two-step synthesis pathway of this compound from commercially available starting materials.

Drug Discovery and Development Pipeline

Caption: A generalized workflow for drug discovery and development, where synthesis plays a crucial role.

References

Mitochondrial amidoxime reducing component (mARC) function

An In-Depth Technical Guide to the Function of the Mitochondrial Amidoxime Reducing Component (mARC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial amidoxime reducing component (mARC) is a critical enzyme system anchored in the outer mitochondrial membrane, representing the fifth class of molybdenum-containing enzymes discovered in eukaryotes.[1] Comprising a terminal molybdoenzyme (either mARC1 or mARC2), cytochrome b5 type B (CYB5B), and its associated NADH-cytochrome b5 reductase (CYB5R3), this system is a potent catalyst for the reduction of a wide array of N-oxygenated compounds.[1][2] Its primary recognized function lies in xenobiotic metabolism, where it plays a dual role: activating N-hydroxylated prodrugs (e.g., amidoximes) to their pharmacologically active forms and detoxifying or inactivating other N-oxygenated metabolites.[3][4] This positions the mARC system as a crucial reductive counterpart to the oxidative reactions mediated by cytochrome P450 enzymes. Beyond drug metabolism, emerging evidence implicates mARC in vital physiological processes, including nitrite-dependent nitric oxide (NO) synthesis, lipid and energy homeostasis, and the cellular response to oxidative stress. Understanding the intricate functions and regulation of mARC is paramount for advancing drug design, predicting metabolic pathways, and developing novel therapeutic strategies for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).

The mARC Enzyme System: Core Components and Characteristics

The mARC enzyme system is a three-protein electron transport chain located on the outer mitochondrial membrane, with its catalytic domain facing the cytosol.

The Three-Component System

Effective N-reductive activity requires the concerted action of three proteins:

-

NADH-Cytochrome b5 Reductase (CYB5R3): A flavin-containing enzyme that initiates the electron flow by transferring electrons from NADH.

-

Cytochrome b5 Type B (CYB5B): A heme-containing protein that shuttles electrons from CYB5R3 to the terminal enzyme.

-

Mitochondrial Amidoxime Reducing Component (mARC): The terminal molybdoenzyme that utilizes the electrons to reduce its substrate. It contains a molybdenum cofactor (Moco) at its active site.

mARC Paralogs: mARC1 and mARC2

Mammalian genomes encode two distinct mARC proteins, mARC1 and mARC2, which share approximately 66% sequence identity. While they have overlapping substrate specificities, they exhibit different tissue expression profiles and preferences for certain substrates. For example, N-oxides and the cytostatic agent N-hydroxyurea are preferentially reduced by mARC1. In mouse models, mARC2 appears to be the dominant enzyme for N-reductive biotransformation, whereas genetic studies in humans suggest mARC1 plays a more significant role in liver physiology and disease. Both enzymes are anchored to the outer mitochondrial membrane via an N-terminal transmembrane helix.

Core Function: N-Reductive Metabolism

The primary and most well-characterized function of the mARC system is the two-electron reduction of compounds containing a nitrogen-oxygen bond. This activity is oxygen-insensitive.

Role in Xenobiotic Metabolism

The mARC system is a key player in Phase I drug metabolism, acting as a reductive force that complements oxidative enzymes. Its impact is twofold:

-

Prodrug Activation: mARC is essential for the activation of certain prodrugs. For instance, it reduces amidoxime prodrugs to their active amidine forms, a strategy used to improve the oral bioavailability of drugs like the anticoagulant ximelagatran.

-

Drug Inactivation and Detoxification: Conversely, mARC can inactivate drugs that are active in their N-oxygenated form, such as hydroxamic acid-based inhibitors. It also plays a vital detoxification role by reducing potentially mutagenic N-hydroxylated nucleobase analogs that can be formed by CYP450 enzymes.

Substrate Specificity and Kinetics

mARC enzymes reduce a broad spectrum of N-oxygenated functional groups. While both paralogs show similar turnover rates for many substrates, some exceptions exist. The quantitative data available for substrate kinetics and enzyme properties are summarized below.

Table 1: Kinetic Parameters of Human mARC Enzymes for Various Substrates

| Substrate | mARC Isoform | Km | Reference |

|---|---|---|---|

| Benzamidoxime (BAO) | mARC1 | 0.5 mM | |

| Benzamidoxime (BAO) | mARC2 | 0.8 mM | |

| N-hydroxyurea (NHU) | mARC1 | Relevant kinetics | |

| N-hydroxyurea (NHU) | mARC2 | No significant reduction |

| Hydrogen Peroxide (H2O2) | mARC1 & mARC2 | Lower than catalase/peroxiredoxin | |

Table 2: Redox Potentials of Human mARC Enzymes

| Enzyme | Redox Couple | Midpoint Potential (mV) at pH 6.0 | Reference |

|---|---|---|---|

| mARC1 | Mo(VI)/Mo(V) | +64 ± 10 | |

| mARC1 | Mo(V)/Mo(IV) | –30 ± 10 | |

| mARC2 | Mo(VI)/Mo(V) | –37 ± 10 |

| mARC2 | Mo(V)/Mo(IV) | –137 ± 10 | |

Emerging Physiological Functions

While initially characterized for its role in xenobiotic metabolism, mARC is increasingly linked to endogenous metabolic pathways.

Nitric Oxide (NO) Synthesis

Both mARC1 and mARC2 can reduce nitrite to nitric oxide (NO), a critical signaling molecule. This reaction is more efficient at lower pH and may represent an important pathway for NO production under hypoxic (low oxygen) conditions, complementing the classical L-arginine-dependent NO synthase pathway.

Lipid and Energy Homeostasis

Studies using knockout mouse models have revealed a significant role for mARC in energy metabolism. Mice lacking mARC2 exhibit lower body weight, resistance to high-fat diet-induced obesity, and altered cholesterol and glucose levels. In humans, genetic variants of MTARC1 that reduce its function are associated with lower liver fat content and protection against liver cirrhosis, suggesting mARC1 is a potential therapeutic target for NAFLD.

Response to Oxidative Stress

The mARC system has been shown to reduce hydrogen peroxide (H2O2), a reactive oxygen species (ROS). Cells with mARC1 knocked out display increased sensitivity to H2O2-induced stress. Given its location on the outer mitochondrial membrane, mARC may function as a localized defense against oxidative damage.

Experimental Methodologies for mARC Research

Studying mARC function involves a combination of in vitro enzymatic assays, cell-based models, and in vivo animal studies.

In Vitro Enzyme Activity Assays

The activity of the reconstituted three-component mARC system is typically measured by monitoring the consumption of NADH.

Protocol: Fluorescence-Based NADH Consumption Assay This high-throughput-compatible method measures the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) as it is oxidized to non-fluorescent NAD+.

-

Reagent Preparation:

-

Assay Buffer: Typically a phosphate or TRIS buffer at a physiological pH (e.g., 7.4).

-

Recombinant Proteins: Purified mARC1 or mARC2, CYB5B, and CYB5R3.

-

Cofactor: NADH solution (e.g., 0.2 mM final concentration).

-

Substrate: The compound to be tested (e.g., benzamidoxime as a positive control).

-

-

Assay Procedure:

-

In a microtiter plate, combine the assay buffer, CYB5R3, CYB5B, and mARC enzyme.

-

Add the substrate of interest to the wells.

-

Initiate the reaction by adding NADH.

-

Immediately begin monitoring the decrease in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence decay curve.

-

For kinetic analysis, vary the substrate concentration to determine Km and Vmax values.

-

Inhibitors can be screened by measuring the reaction rate in their presence versus a control.

-

Cellular and In Vivo Models

-

Cell-Based Studies: siRNA or CRISPR/Cas9-mediated knockdown/knockout of MTARC1 or MTARC2 in cell lines (e.g., hepatocytes, adipocytes) is used to investigate the cellular consequences of mARC deficiency, such as effects on lipid accumulation or drug toxicity.

-

Knockout (KO) Mouse Models: The generation of Marc1 and Marc2 KO mice has been instrumental in uncovering the physiological roles of these enzymes in lipid metabolism, energy homeostasis, and liver disease, while also highlighting key differences between mouse and human mARC function.

Conclusion and Future Directions

The mitochondrial amidoxime reducing component system is a multifaceted enzyme platform with established importance in drug metabolism and emerging roles in fundamental physiology. Its function as a reductive counterpart to oxidative enzymes makes it a critical consideration in pharmacology and toxicology. Furthermore, the strong genetic link between mARC1 and protection from fatty liver disease in humans has opened a promising new avenue for therapeutic intervention.

Future research should focus on:

-

Identifying Physiological Substrates: The endogenous substrates for mARC remain largely unknown, and their discovery is key to fully understanding its biological role.

-

Developing Selective Inhibitors: Potent and selective inhibitors of mARC1 could serve as valuable research tools and potential therapeutics for NAFLD and other metabolic disorders.

-

Elucidating Regulatory Mechanisms: Understanding how mARC gene expression and activity are regulated will provide deeper insights into its role in health and disease.

References

- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The mammalian molybdenum enzymes of mARC - PubMed [pubmed.ncbi.nlm.nih.gov]

Amidoximes as Nitric Oxide Donors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of amidoximes as promising nitric oxide (NO) donors for therapeutic applications. Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. The transient nature of NO necessitates the development of donor molecules, or prodrugs, that can release it in a controlled manner. Amidoximes have emerged as a significant class of such compounds, offering a pathway to localized and sustained NO delivery.

Introduction to Nitric Oxide and Its Therapeutic Potential

Nitric oxide is a diatomic free radical that plays a pivotal role as a signaling molecule in the cardiovascular, nervous, and immune systems.[1] Its physiological effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[3]

The therapeutic potential of harnessing the effects of NO has been recognized in a variety of pathological conditions, including hypertension, atherosclerosis, and erectile dysfunction. However, the short half-life of NO gas makes its direct administration challenging. This has spurred the development of NO donor compounds that can release NO in a controlled and targeted manner.

Amidoximes: A Promising Class of Nitric Oxide Donors

Amidoximes are a class of organic compounds characterized by the functional group RC(NH₂)=NOH. They are considered prodrugs that can be enzymatically converted in vivo to release nitric oxide.[4][5] This bioactivation is a key advantage, as it allows for the generation of NO at the desired site of action, potentially minimizing systemic side effects. The amidoxime moiety is also a bioisostere of the carboxylic acid group, a feature that has been exploited in drug design.

Mechanism of Nitric Oxide Release

The primary mechanism of NO release from amidoximes involves enzymatic oxidation. This process is predominantly catalyzed by cytochrome P450 (CYP450) enzymes, particularly in the liver, in the presence of co-factors such as NADPH. The oxidation of the amidoxime group leads to the formation of an unstable intermediate that subsequently decomposes to release NO and the corresponding amide or nitrile metabolite.

It is important to note that this enzymatic activation is crucial for the NO-donating activity of amidoximes. Studies have shown that in the absence of the necessary enzymatic machinery, such as in platelet-rich plasma, amidoximes exhibit poor activity.

Therapeutic Effects and Quantitative Data

The NO-releasing properties of amidoximes translate into significant physiological effects, primarily related to the cardiovascular system. These include vasodilation and the inhibition of platelet aggregation.

Vasodilation and Antihypertensive Effects

The release of NO from amidoximes leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. Several studies have demonstrated the potent vasorelaxant effects of amidoxime derivatives in isolated aortic rings. While specific EC50 values are not always reported, the observed effects are significant. For instance, some arylazoamidoximes have been shown to cause a long-lasting decrease in blood pressure in spontaneously hypertensive rats.

Inhibition of Platelet Aggregation and Antithrombotic Activity

Nitric oxide is a potent inhibitor of platelet aggregation. Amidoximes, by releasing NO, can effectively prevent the formation of thrombi. The antiplatelet activity of various amidoxime derivatives has been quantified, with some compounds exhibiting significant potency.

| Compound | Biological Activity | IC50 / Effect | Reference |

| 4-Chlorophenylethenecarboxamidoxime | Inhibition of Platelet Aggregation | IC50 = 3 µM (collagen-induced) | |

| Ethene-bis-carboxamidoxime | Inhibition of Thrombus Formation (in vivo) | 31% in arterioles, 18% in venules (60 mg/kg, oral) | |

| Arylazoamidoximes | Inhibition of Thrombus Formation (in vivo) | >20% inhibition for 5 out of 7 compounds tested | |

| 4-Chlorophenylazo-methanamidoxime | Decrease in Blood Pressure (in vivo) | 16% ± 10% maximum decrease at 6 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of amidoximes as NO donors.

Synthesis of a Representative Amidoxime: Benzamidoxime

Materials:

-

Benzonitrile

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (30%)

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

Water

-

Dilute hydrochloric acid (2N)

-

Standard laboratory glassware and equipment

Procedure:

-

In a four-necked flask, dissolve hydroxylamine hydrochloride (1.1 eq) and benzyltriethylammonium chloride (0.05 eq) in water.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add benzonitrile (1.0 eq) to the flask.

-

At a temperature of 10°C, add 30% sodium hydroxide solution over a period of approximately 1 hour.

-

After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 6 hours.

-

Monitor the reaction progress by TLC until the starting material (benzonitrile) has been consumed.

-

Cool the reaction mixture to 5°C.

-

Adjust the pH of the solution to 6-7 by adding 2N dilute hydrochloric acid, which will cause a solid to precipitate.

-

Collect the precipitated benzamidoxime by filtration.

-

Dry the product under vacuum at 50°C.

Quantification of Nitric Oxide Release using the Griess Assay

Materials:

-

Amidoxime compound of interest

-

Rat liver microsomes (containing CYP450 enzymes)

-

NADPH solution

-

Griess Reagent A (Sulfanilamide in phosphoric acid)

-

Griess Reagent B (N-(1-naphthyl)ethylenediamine in water)

-

Sodium nitrite standard solutions (for calibration curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the amidoxime compound, rat liver microsomes, and NADPH in a suitable buffer.

-

Incubate the mixture at 37°C for a specified time to allow for enzymatic conversion and NO release.

-

In a 96-well plate, add a sample of the reaction supernatant.

-

Prepare a standard curve using sodium nitrite solutions of known concentrations.

-

Add 50 µL of Griess Reagent A to each well and mix. Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and mix. Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples by comparing the absorbance values to the standard curve. This concentration is indicative of the amount of NO released.

Isolated Aortic Ring Vasodilation Assay

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit buffer

-

Phenylephrine (vasoconstrictor)

-

Amidoxime compound of interest

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the thoracic aorta from a rat and cut it into rings of approximately 3-4 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate under a resting tension of 1.5-2 g.

-

Induce a stable contraction in the aortic rings using phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, add the amidoxime compound in a cumulative manner, increasing the concentration stepwise.

-

Record the changes in isometric tension after each addition.

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a dose-response curve and, if possible, calculate the EC50 value.

Platelet Aggregation Inhibition Assay

Materials:

-

Human blood (from healthy, drug-free donors)

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregation agonist (e.g., collagen, ADP)

-

Amidoxime compound of interest

-

Platelet aggregometer

Procedure:

-

Collect human blood into tubes containing an anticoagulant.

-

Prepare PRP and PPP by differential centrifugation.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add the amidoxime compound or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding an agonist (e.g., collagen).

-

Monitor the change in light transmission through the PRP using a platelet aggregometer for a set period.

-

Calculate the percentage of inhibition of platelet aggregation by comparing the response in the presence of the amidoxime compound to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of amidoximes can aid in understanding their mechanism and in designing experiments. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Signaling Pathway of Amidoxime-Induced Vasodilation

Caption: Signaling cascade of amidoxime bioactivation and downstream effects.

Experimental Workflow for Assessing Amidoxime Activity

Caption: A typical experimental workflow for evaluating amidoxime-based NO donors.

Conclusion

Amidoximes represent a versatile and promising class of nitric oxide donors with significant therapeutic potential, particularly in the management of cardiovascular diseases. Their ability to undergo enzymatic bioactivation to release NO offers a sophisticated mechanism for targeted drug delivery. The quantitative data on their antiplatelet and vasorelaxant effects, coupled with established experimental protocols for their evaluation, provide a solid foundation for further research and development in this area. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic properties will be crucial in translating the promise of amidoximes into clinically effective therapies.

References

- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]

- 5. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Anidoxime

Disclaimer: Anidoxime is an experimental drug candidate that was primarily investigated in the late 1970s and early 1980s. The publicly available information is limited, reflecting the era of its development. This document compiles and synthesizes the available historical data. Detailed experimental protocols and extensive quantitative data, equivalent to modern drug development standards, are not available in the public domain.

Introduction and Discovery

This compound, also known by the synonyms Bamoxine and various developmental codes (BRL 11870, E 142, USV-E 142), was an experimental pharmaceutical compound investigated for its properties as an oral analgesic.[1] Its chemical name is 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime.[1] The name "this compound" is derived from its chemical structure, which contains an anisidine group (a methoxyphenylamine moiety) and an oxime functional group.[1]

The primary research into this compound sought to develop a potent oral analgesic with a potentially lower risk of physical dependence compared to established opioids like morphine.[1]

Chemical and Physical Properties

This compound belongs to the oxime class of organic compounds. Oximes and their derivatives, amidoximes, are known for a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and antihypertensive effects.[2] The synthesis of oximes is generally straightforward, often involving the reaction of hydroxylamine with a corresponding ketone or aldehyde. While the specific synthesis protocol for this compound is not detailed in the available literature, the general synthesis of related amidoximes often involves the nucleophilic attack of hydroxylamine on a nitrile or reactions with nitroalkanes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime |

| CAS Number | 34297-34-2 |

| Molecular Formula | C₂₁H₂₇N₃O₃ |

| Molar Mass | 369.465 g·mol⁻¹ |

| Other Names | Bamoxine, BRL 11870, E 142, USV-E 142 |

Preclinical and Clinical Investigations

Research into this compound progressed from preclinical animal models to at least one human clinical trial.

Preclinical studies suggested that this compound's analgesic properties were comparable to or potentially greater than morphine. A key focus of this early research was evaluating its physical dependence liability, which was hypothesized to be lower than that of morphine. A 1980 study directly compared the analgesic, behavioral, and dependence properties of this compound with morphine, providing foundational data for its progression into human trials.

A significant piece of evidence for this compound's activity in humans comes from a clinical trial published in 1977 in the British Journal of Anaesthesia. The study was designed to assess its efficacy as an oral analgesic in a postoperative pain setting.

Table 2: Summary of this compound Clinical Trial Data (1977)

| Parameter | Details |

|---|---|

| Study Design | Double-blind, comparative study |

| Indication | Postoperative pain |

| Test Arms | This compound 75 mg, this compound 100 mg |

| Comparator Arm | Dihydrocodeine 50 mg |

| Key Finding | No significant differences were found between the analgesic effects of the three groups. |

| Safety Finding | No side-effects were reported for this compound at the tested doses. |

Mechanism of Action and Metabolism

The precise signaling pathway and mechanism of action for this compound were not fully elucidated in the available literature. As an analgesic, it was evaluated for its effects on the central nervous system. Generally, compounds containing an oxime or amidoxime group can have various biological targets. Some are known to act as nitric oxide (NO) donors through metabolic conversion by enzymes like Cytochrome P450 (CYP450). It is plausible that this compound's effects could be mediated through similar pathways, but this remains speculative.

Studies in animal models provided insight into the metabolic fate of this compound. Research conducted in rats identified the primary metabolic pathway as the hydrolysis of the carbamoyl group, followed by a decarboxylation step . A 1982 study further investigated the tissue distribution and metabolism of the compound in rats, providing key pharmacokinetic data for the period.

References

The Core Mechanism of Amidoxime Prodrug Activation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the activation mechanism of amidoxime prodrugs, a critical biotransformation pathway for a growing class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic machinery, reaction kinetics, and essential experimental protocols for studying this activation process.

Introduction: The Amidoxime Prodrug Strategy

Amidoxime prodrugs represent a valuable strategy for improving the oral bioavailability of drugs containing strongly basic amidine or guanidine functional groups. These parent compounds are often poorly absorbed from the gastrointestinal tract due to their positive charge under physiological conditions. By converting the amidine or guanidine to a less basic N-hydroxylated amidoxime, the lipophilicity of the molecule is increased, facilitating its absorption. Following absorption, the amidoxime is efficiently reduced back to the active parent drug by a specialized enzymatic system.[1][2] This retro-reduction is the key activation step, ensuring that the therapeutic agent reaches its target in its active form.

The Enzymatic Machinery: The Mitochondrial Amidoxime Reducing Component (mARC) System

The primary enzymatic system responsible for the activation of amidoxime prodrugs is the mitochondrial Amidoxime Reducing Component (mARC) system.[2][3][4] This system is a three-component electron transport chain located in the outer mitochondrial membrane.

The three essential components of this system are:

-

Mitochondrial Amidoxime Reducing Component (mARC): This is the terminal reductase and a molybdenum-containing enzyme. Mammalian genomes encode two isoforms, mARC1 and mARC2, which exhibit overlapping but sometimes distinct substrate specificities. The catalytic domain of mARC faces the cytosol.

-

Cytochrome b5 (CYB5B): A heme-containing protein that acts as an electron shuttle, transferring electrons from NADH-cytochrome b5 reductase to mARC.

-

NADH-Cytochrome b5 Reductase (CYB5R): A flavoprotein that utilizes NADH as an electron donor to reduce cytochrome b5.

The overall reaction is an N-reduction, where the N-hydroxy group of the amidoxime is removed to yield the corresponding amidine. This process is dependent on NADH as the reducing equivalent and is notably oxygen-insensitive.

The Activation Pathway: A Step-by-Step Electron Flow

The activation of an amidoxime prodrug by the mARC system involves a sequential transfer of electrons, culminating in the reduction of the prodrug at the active site of the mARC enzyme.

Quantitative Analysis of Amidoxime Prodrug Activation

The efficiency of amidoxime prodrug activation can be quantified by determining the kinetic parameters of the mARC enzyme system for a given substrate. The Michaelis-Menten constants, Km and Vmax, provide valuable insights into the affinity of the enzyme for the prodrug and the maximum rate of its conversion.

| Prodrug/Substrate | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Benzamidoxime (BAO) | Recombinant human mARC1 | 500 | Not specified | |

| Benzamidoxime (BAO) | Recombinant human mARC2 | 800 | Not specified | |

| N-hydroxyurea (NHU) | Recombinant human mARC1 | ~25 | ~0.04 (nmol/min/nmol enzyme) | |

| N-hydroxyurea (NHU) | Recombinant human mARC2 | ~1000 | ~0.02 (nmol/min/nmol enzyme) | |

| DB289 Metabolite M1 | Human Liver Microsomes | 1.6 ± 0.4 | 0.23 ± 0.01 | |

| DB289 Metabolite M2 | Human Liver Microsomes | 2.5 ± 0.5 | 0.17 ± 0.01 | |

| DB289 Metabolite M1 | Recombinant CYB5/CYB5R | 1.5 ± 0.3 | 8.3 ± 0.3 | |

| DB289 Metabolite M2 | Recombinant CYB5/CYB5R | 2.6 ± 0.4 | 5.8 ± 0.2 |

Note: The units for Vmax can vary between studies and may be reported per mg of total protein or per nmol of enzyme.

Experimental Protocols

Preparation of Liver Mitochondria for Activity Assays

This protocol describes the isolation of a crude mitochondrial fraction from fresh liver tissue, which can be used for amidoxime reductase activity assays.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (IB): 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH (pH 7.4). Add 1 mg/mL fatty acid-free BSA for the initial homogenization step.

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

Procedure:

-

Excise the liver from the euthanized animal and immediately place it in ice-cold PBS to wash away excess blood.

-

Mince the liver tissue into small pieces on an ice-cold surface.

-

Transfer the minced tissue to a pre-chilled Dounce homogenizer containing ice-cold IB with BSA.

-

Homogenize the tissue with 10-15 slow strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and transfer it to a new pre-chilled centrifuge tube.

-

Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.

-

Resuspend the mitochondrial pellet in an appropriate volume of ice-cold IB without BSA for use in activity assays.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

HPLC-Based Amidoxime Reductase Activity Assay

This method allows for the direct measurement of the conversion of an amidoxime prodrug to its active amidine form.

Materials:

-

Mitochondrial preparation or reconstituted mARC system

-

Amidoxime prodrug stock solution

-

NADH stock solution

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold methanol or acetonitrile)

-

HPLC system with a suitable C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid)

Procedure:

-

Prepare a reaction mixture containing the mitochondrial preparation (e.g., 50 µg of protein) or the reconstituted mARC system in the reaction buffer.

-

Add the amidoxime prodrug to the desired final concentration.

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding NADH to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a specific time period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample by HPLC to separate and quantify the remaining amidoxime prodrug and the formed amidine.

-

Calculate the rate of product formation (e.g., in nmol/min/mg protein).

Fluorescence-Based High-Throughput mARC Activity Assay

This assay provides a more rapid and high-throughput method for measuring mARC activity by monitoring the consumption of NADH, which is fluorescent.

Materials:

-

Recombinant mARC1 or mARC2, CYB5B, and CYB5R3

-

Amidoxime prodrug or other substrate

-

NADH

-

Reaction buffer (e.g., 20 mM MES buffer, pH 6.0)

-

Microplate reader capable of fluorescence detection (λex = 340 nm; λem = 465 nm)

-

96-well microplates

Procedure:

-

In a 96-well plate, prepare a reaction mixture containing the mARC enzyme, CYB5B, the substrate, and NADH in the reaction buffer.

-

Pre-incubate the plate at 37°C for 3 minutes.

-

Initiate the reaction by adding CYB5R3.

-

Immediately place the plate in the microplate reader and monitor the decrease in NADH fluorescence over time (e.g., for 15 minutes) at 37°C.

-

The rate of NADH consumption is proportional to the enzyme activity. Calculate the initial rate of reaction from the linear portion of the fluorescence decay curve.

Expression and Purification of Recombinant mARC System Components

The individual components of the mARC system can be expressed in E. coli and purified for use in reconstituted in vitro assays.

General Protocol Outline:

-

Cloning: The cDNA for human mARC1, mARC2, CYB5B, and CYB5R3 are cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with IPTG. For the molybdenum-containing mARC enzymes, it is crucial to use an E. coli strain that can incorporate the molybdenum cofactor.

-

Lysis: The bacterial cells are harvested and lysed, for example, by sonication or high-pressure homogenization.

-

Purification: The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

-

Characterization: The purified proteins are characterized by SDS-PAGE to confirm their size and purity. The concentration is determined, and for CYB5B and CYB5R3, the incorporation of their respective prosthetic groups (heme and FAD) is verified spectrophotometrically.

Conclusion

The activation of amidoxime prodrugs is a well-defined process mediated by the mitochondrial mARC enzyme system. Understanding the components of this system, the mechanism of activation, and the kinetics of the reaction is crucial for the rational design and development of new therapeutic agents that utilize this prodrug strategy. The experimental protocols provided in this guide offer a starting point for researchers to investigate the activation of their specific amidoxime prodrugs both in vitro and in cellular systems. Further characterization of the substrate specificity and tissue distribution of the mARC isoforms will continue to refine our understanding of this important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

Anidoxime: A Technical Overview of an Experimental Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anidoxime is an experimental drug candidate that has been investigated for its potential as an oral analgesic. While it showed some promise in early clinical trials, it has not been widely adopted or extensively studied, leading to a limited availability of in-depth technical data. This guide provides a comprehensive summary of the existing information on this compound, including its chemical identity, available quantitative data, and likely mechanisms of action based on its therapeutic class.

Chemical Identity

IUPAC Name: [[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate is a systematically generated IUPAC name for this compound. Another commonly cited IUPAC name is 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime.

Synonyms and Identifiers: this compound is also known by a variety of other names and identifiers, which are crucial for comprehensive literature and database searches.

| Identifier Type | Identifier |

| CAS Number | 34297-34-2[1] |

| Common Name | This compound |

| Other Names | Bamoxine, BRL 11870, E 142, USV-E 142[2] |

| MeSH Entry Terms | This compound, 4-MPC-3-DAPO, O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

Quantitative Data

The publicly available quantitative data for this compound is sparse. The primary source of clinical data comes from a study comparing its analgesic efficacy to dihydrocodeine.

| Parameter | Value | Notes | Reference |

| Molecular Formula | C21H27N3O3 | [1] | |

| Molecular Weight | 369.47 g/mol | [1] | |

| Analgesic Efficacy | No significant difference between this compound (75 mg or 100 mg) and dihydrocodeine (50 mg) | Assessed in postoperative pain. | [3] |

| Side Effects | No side-effects reported at 75 mg and 100 mg doses | In the context of the cited clinical trial. |

Experimental Protocols

Synthesis

The synthesis of this compound, being an O-carbamoyl oxime of a propiophenone derivative, would likely involve a multi-step process:

-

Mannich Reaction: Synthesis of the 3-(diethylamino)-1-phenyl-1-propanone backbone, likely through a Mannich reaction involving acetophenone, formaldehyde, and diethylamine.

-

Oximation: Reaction of the resulting aminoketone with hydroxylamine to form the corresponding oxime.

-

Carbamoylation: Acylation of the oxime's hydroxyl group with 4-methoxyphenyl isocyanate to yield the final this compound product.

Analytical Methods

For the quantitative analysis of this compound in biological matrices or pharmaceutical formulations, the following analytical techniques would be suitable:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV or mass spectrometric (MS) detection would be the standard approach for separation and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the molecule might be necessary to improve its volatility and thermal stability for GC analysis.

-

Spectroscopic Methods: UV-Vis spectrophotometry could be used for simple quantification in known solutions, while NMR and IR spectroscopy would be essential for structural confirmation.

Biological Assays for Analgesic Activity

The analgesic properties of this compound would be evaluated using standard preclinical models of pain:

-

Writhing Test: An acetic acid-induced writhing test in mice is a common screening method for peripheral analgesic activity. The number of writhes (abdominal constrictions) is counted after administration of the test compound and a noxious stimulus.

-

Hot Plate Test: This test assesses the central analgesic activity by measuring the latency of a mouse or rat to react to a heated surface. An increase in reaction time indicates an analgesic effect.

-

Tail-Flick Test: Similar to the hot plate test, this method measures the time it takes for an animal to move its tail away from a source of thermal radiation.

Potential Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, as an analgesic, its activity is likely mediated through one or more of the major pain signaling pathways.

Opioid Receptor Signaling

Many analgesics exert their effects by interacting with the opioid receptor system. If this compound has opioid-like properties, it would likely modulate the activity of G-protein coupled opioid receptors (GPCRs), leading to a downstream cascade that inhibits neuronal signaling and reduces the perception of pain.

References

An In-depth Technical Guide to Amidoxime Functional Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

The amidoxime functional group, characterized by the R-C(NH₂)=NOH structure, is a versatile and increasingly important moiety in medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique electronic properties, arising from the presence of both a basic amino group and an acidic hydroxyl group on the same carbon atom, confer a wide range of reactivities and biological activities.[3][4] This guide provides a comprehensive overview of the synthesis, core reactivity, and key applications of the amidoxime functional group, with a focus on its role in drug development.

Core Properties of the Amidoxime Functional Group

The chemical behavior of amidoximes is governed by their structure, which allows for tautomerism and isomerism. They possess both acidic and basic properties and can engage in a variety of chemical transformations.[3]

The amidoxime group can exist in several tautomeric forms, with the Z-amidoxime isomer typically being the most energetically favorable in both protic and aprotic solvents. Other minor but potentially reactive tautomers include the E-amidoxime, Z-aminonitrone, and iminohydroxylamine forms. The equilibrium between these forms is a critical determinant of their reactivity.

Caption: Tautomeric equilibrium of the amidoxime functional group.

The amidoxime group is amphoteric. The hydroxyl group is acidic, while the oxime nitrogen is basic. The pKa of the hydroxyl proton is a subject of considerable debate in the literature but is crucial for understanding its interaction with metal ions and its behavior under physiological conditions.

Table 1: Acidity of Representative Amidoximes

| Compound | pKa | Measurement Method | Reference |

|---|---|---|---|

| Acetamidoxime | ~11.2 - 11.4 | Spectroscopic Titration |

| Benzamidoxime | ~10.8 - 11.0 | Spectroscopic Titration | |

Synthesis of Amidoximes

A variety of synthetic methods have been developed to access amidoximes, starting from common functional groups. The choice of method often depends on the substrate scope and desired reaction conditions.

The most common and well-established method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. This reaction is typically performed in the presence of a base like sodium carbonate or potassium tert-butoxide. Innovations include the use of aqueous hydroxylamine solutions, which can shorten reaction times, and solvent-free methods under ultrasonic irradiation to improve yields and green chemistry metrics.

While the nitrile route is dominant, other methods provide valuable alternatives, especially for N-substituted amidoximes. These include the reaction of hydroxylamine with thioamides, imidoyl chlorides, or the ring-opening of certain heterocycles like 1,2,4-oxadiazoles. More recent developments allow for the one-pot synthesis of N-substituted amidoximes from carboxylic acids or amides.

Table 2: Summary of Selected Amidoxime Synthesis Methods

| Starting Material | Reagents and Conditions | Typical Yields | Reference(s) |

|---|---|---|---|

| Nitrile | Hydroxylamine hydrochloride, Na₂CO₃, Alcohol, 60-80°C | Up to 98% | |

| Nitrile | Aqueous hydroxylamine | High | |

| Nitrile | Hydroxylamine, ultrasonic irradiation (solvent-free) | 70-85% | |

| Secondary Amide | Ph₃P–I₂, Et₃N, Hydroxylamine hydrochloride | Good | |

| Primary Nitroalkane | Lithium or Magnesium Amides | 59-86% |

| 1,2,4-Oxadiazole | Aqueous NaOH | 75-85% | |

Core Reactivity of the Amidoxime Group

The rich reactivity of amidoximes makes them valuable intermediates in organic synthesis and key players in biological systems.

One of the most significant reactions of amidoximes, particularly in medicinal chemistry, is their reduction to the corresponding amidines. Amidines are strongly basic and often suffer from poor oral bioavailability. The conversion of amidoximes (as prodrugs) to amidines in vivo is a cornerstone of modern drug design. Various reduction methods have been developed, moving from harsh conditions to milder, more environmentally friendly protocols using reagents like potassium formate with a palladium catalyst. Acylation of the amidoxime prior to reduction can significantly increase the reaction rate.

Table 3: Selected Methods for the Reduction of Amidoximes to Amidines

| Substrate Type | Reagents and Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Aromatic Amidoximes | K-formate, Pd/C, Acetic Acid | Fast (10-30 min), high yields, avoids H₂ gas | |

| Aliphatic Amidoximes | K-formate, Pd/C, Acetic Acid | Slower reaction times than aromatic substrates | |

| General Amidoximes | Catalytic Hydrogenation (e.g., Pd/C), Acetic Acid/Acetic Anhydride | Good yields, common laboratory method |

| Resin-bound Amidoximes | SnCl₂·2H₂O | Suitable for solid-phase synthesis | |

Amidoximes can be oxidized by various chemical and biological systems. This reaction is of profound pharmacological importance as it can lead to the release of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. The in vivo oxidation is often mediated by cytochrome P450 (CYP450) enzyme systems, which convert the amidoxime to the corresponding amide or nitrile, with the concomitant release of NO. This property is exploited in the design of cardiovascular drugs.

Caption: Biological oxidation pathway of amidoximes leading to NO release.

The bifunctional nature of amidoximes makes them excellent precursors for the synthesis of five-membered heterocyclic rings, such as 1,2,4-oxadiazoles. These reactions typically involve condensation with an acylating agent, followed by cyclization. For example, reaction with 1,1'-carbonyldiimidazole (CDI) leads to 1,2,4-oxadiazol-5-ones. These heterocyclic products are themselves important pharmacophores and can serve as bioisosteric replacements for other functional groups.

The amidoxime group is an effective α-nucleophile, with the oxygen atom being the primary site of reaction with electrophiles like acylating agents. This O-acylation is a key step in some reduction and cyclization protocols and can also be used to create "double prodrugs," where an ester moiety is added to the amidoxime to further improve properties like lipophilicity.

Amidoximes are powerful chelating agents for a wide range of metal ions, particularly transition metals, lanthanides, and actinides like uranium. They show little affinity for alkali or alkaline earth metals. The amidoximate anion typically acts as a bidentate ligand, coordinating with a metal ion through both the nitrogen and oxygen atoms to form a stable five-membered ring. This property is the basis for their use in poly(amidoxime) resins for heavy metal extraction from wastewater and the recovery of uranium from seawater.

Applications in Drug Development

The unique reactivity profile of amidoximes has made them a privileged scaffold in modern drug design.

The "amidoxime for amidine" strategy is a widely used prodrug approach. Strongly basic drugs containing an amidine or guanidine group are often protonated at physiological pH, leading to high hydrophilicity and poor oral absorption. By converting the amidine to the less basic amidoxime, oral bioavailability can be significantly improved. Following absorption, the amidoxime is reduced in vivo by reductase enzyme systems back to the active amidine. This strategy has been successfully applied to develop antithrombotic agents like Ximelagatran (the prodrug of Melagatran) and antiviral compounds.

Caption: Logical workflow of the amidoxime prodrug strategy.

The amidoxime group can serve as a bioisostere for carboxylic acids and amides. This substitution can modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, while retaining or enhancing biological activity. For instance, amidoximes have been investigated as zinc-binding groups in histone deacetylase (HDAC) inhibitors, acting as effective bioisosteres for the more common hydroxamate group.

Beyond their roles as prodrugs and bioisosteres, compounds containing an amidoxime moiety can exhibit a wide range of intrinsic biological activities. These include antimicrobial, antiviral, antineoplastic, and antihypertensive effects, among others.

Key Experimental Protocols

The following protocols are generalized procedures based on common methods reported in the literature. Researchers should optimize conditions for their specific substrates.

-

Objective: To synthesize a benzamidoxime from a benzonitrile.

-

Procedure:

-

To a solution of the starting nitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2-1.5 eq) and a base such as sodium carbonate (1.5 eq) or potassium tert-butoxide (1.2 eq).

-

Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amidoxime.

-

-

Objective: To reduce an amidoxime to its corresponding amidine hydrochloride.

-

Procedure:

-

Dissolve the amidoxime (1.0 eq) in glacial acetic acid. For substrates requiring activation, first acylate the amidoxime with an acid anhydride.

-

Add a solution of potassium formate (~10 eq) in methanol, followed by the addition of 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. For aromatic amidoximes, the reaction is often complete within 10-30 minutes.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, washing the pad with acetic acid or methanol.

-

Evaporate the combined filtrate and washings under reduced pressure.

-

Co-evaporate the residue with a non-polar solvent like n-heptane to remove residual acetic acid.

-

The resulting amidine salt can often be purified by precipitation or recrystallization from a solvent like ethanol, where the potassium chloride byproduct is insoluble.

-

Caption: A generalized workflow for the synthesis and subsequent conversion of amidoximes.

Conclusion

The amidoxime functional group exhibits a remarkable spectrum of reactivity that has been effectively harnessed by chemists and drug development professionals. Its role as a key intermediate for amidines, a precursor to diverse heterocycles, a potent metal chelator, and a pharmacologically active moiety in its own right ensures its continued importance. The development of amidoxime-based prodrugs to overcome pharmacokinetic barriers represents a particularly successful application of its chemical principles. As synthetic methodologies become more refined and our understanding of its in vivo processing deepens, the amidoxime functional group is poised to play an even greater role in the creation of novel therapeutics and advanced materials.

References

Anidoxime: An Early-Stage Analgesic Candidate

Anidoxime is an oral analgesic agent that has been investigated for its pain-relieving properties. Early clinical research positioned it as a potential alternative to existing opioids, although comprehensive data on its development remains limited. This technical guide synthesizes the available information on this compound, focusing on its initial clinical evaluation and the broader context of its chemical class.

Clinical Evaluation

A notable clinical trial evaluated the efficacy and safety of this compound as a postoperative analgesic. The study was a randomized, double-blind comparison against dihydrocodeine, a commonly used opioid analgesic.

Methodology

The experimental protocol for this clinical trial involved the following key steps:

-

Patient Recruitment: A cohort of adult and adolescent patients requiring postoperative pain relief was enrolled in the study.

-

Randomization: Participants were randomly assigned to one of three treatment groups in a double-blind fashion:

-

This compound 75 mg

-

This compound 100 mg

-

Dihydrocodeine 50 mg

-

-

Drug Administration: The assigned medication was administered orally to the patients.

-

Efficacy Assessment: The analgesic effect of the treatments was evaluated by monitoring the level of pain relief experienced by the patients at specific time intervals post-administration.

-

Safety and Tolerability: The incidence of side effects was recorded for each treatment group to assess the safety profile of this compound.

-

Statistical Analysis: The collected data on analgesic efficacy and side effects were statistically analyzed to determine if there were any significant differences between the treatment groups.

The logical flow of this comparative clinical trial can be visualized as follows:

Results

The clinical trial revealed no statistically significant differences in the analgesic effects between the two doses of this compound and dihydrocodeine.[1] Furthermore, no side effects were reported for any of the treatment groups.[1]

| Treatment Group | Dosage | Relative Analgesic Effect | Reported Side Effects |

| This compound | 75 mg | No significant difference from Dihydrocodeine 50 mg[1] | None Reported[1] |

| This compound | 100 mg | No significant difference from Dihydrocodeine 50 mg[1] | None Reported |

| Dihydrocodeine | 50 mg | - | None Reported |

Potential Mechanism of Action

The proposed activation pathway is illustrated below:

Broader Context of Oximes

This compound belongs to the broader chemical class of oximes. While data on this compound is sparse, research on other oximes provides some general pharmacokinetic context. For instance, many oximes are known to have weak penetration of the blood-brain barrier. This characteristic can influence their central nervous system effects and is a critical consideration in drug development for neurological indications.

Future Directions

The initial clinical findings for this compound were promising, suggesting an analgesic efficacy comparable to dihydrocodeine with a favorable side effect profile. However, the lack of subsequent published research indicates that its development may have been discontinued. Further investigation would be required to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its potential therapeutic utility.

References

Anidoxime: A Technical Examination of its Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anidoxime, a propiophenone derivative, has been investigated for its potential as an oral analgesic agent. This technical guide synthesizes the available clinical data on this compound's analgesic efficacy and situates it within the broader context of pain research. While the specific molecular mechanisms of this compound remain to be fully elucidated by contemporary research, this document outlines the established clinical findings, details relevant experimental protocols for analgesic drug evaluation, and describes key signaling pathways implicated in pain modulation that may be relevant to this compound's mode of action. All quantitative data from cited studies are presented in tabular format, and conceptual frameworks are visualized through signaling pathway and experimental workflow diagrams.

Introduction

The management of pain remains a cornerstone of clinical practice, driving a continuous search for novel analgesic agents with improved efficacy and safety profiles. This compound emerged as a candidate in this area, with early clinical investigations exploring its utility in a postoperative setting. This guide serves to provide a detailed overview of what is known about this compound's analgesic properties, offering a foundational resource for researchers and professionals in the field of drug development.

Clinical Efficacy of this compound

The primary clinical evidence for this compound's analgesic properties comes from a comparative study against dihydrocodeine in the management of postoperative pain.

Quantitative Clinical Data

A randomized, double-blind clinical trial provides the sole quantitative data on the analgesic efficacy of this compound.[1] The study compared two oral doses of this compound with a standard dose of dihydrocodeine. Notably, no significant differences were observed between the analgesic effects of this compound at both tested doses and dihydrocodeine.[1] Furthermore, the study reported an absence of side-effects for this compound.[1]

| Drug | Dosage | Outcome | Side-Effects Reported |

| This compound | 75 mg (oral) | No significant difference from dihydrocodeine | None |

| This compound | 100 mg (oral) | No significant difference from dihydrocodeine | None |

| Dihydrocodeine | 50 mg (oral) | - | Not specified |

| Table 1: Summary of Comparative Clinical Trial Data for this compound.[1] |

Postulated Mechanisms and Relevant Signaling Pathways

While the specific mechanism of action for this compound's analgesic effect is not well-documented, its chemical structure as a propiophenone and the general understanding of pain signaling allow for informed hypotheses. The lack of typical opioid-like side effects in the clinical trial suggests a mechanism distinct from direct opioid receptor agonism.[1] Potential mechanisms could involve modulation of central or peripheral pain pathways.

Overview of Pain Signaling

Pain perception, or nociception, involves a complex cascade of events transmitted from the periphery to the central nervous system. This pathway can be modulated at various levels.

Caption: Ascending and Descending Pain Signaling Pathways.

Potential Sites of Action for Non-Opioid Analgesics

Many non-opioid analgesics exert their effects by interfering with the inflammatory cascade or by modulating ion channels involved in neuronal signaling.

References

Amidoxime Interactions with Cytochrome P450: A Technical Guide for Drug Development Professionals

Executive Summary

Amidoximes are a versatile functional group frequently employed in medicinal chemistry, most notably as prodrugs for amidines to enhance oral bioavailability. Understanding the interaction of these compounds with the cytochrome P450 (CYP) enzyme system is critical for predicting drug metabolism, drug-drug interactions (DDIs), and potential toxicity. This technical guide provides an in-depth overview of the core interactions between amidoximes and CYP450 enzymes, summarizing key metabolic pathways, presenting available quantitative data, and detailing established experimental protocols for in vitro assessment. The guide highlights that while some amidoxime prodrugs exhibit minimal direct inhibition of major CYP isoforms, the CYP system plays a significant role in both the bioactivation of certain amidoxime-containing molecules and in mediating unique toxico-pharmacological effects, such as the production of nitric oxide.

Core Mechanisms of Interaction

The interaction between amidoxime-containing compounds and the cytochrome P450 system is multifaceted, extending beyond simple metabolic inactivation. Two primary pathways have been characterized:

-

Prodrug Bioactivation: Amidoximes are frequently used as prodrugs for amidine-based active pharmaceutical ingredients. The bioactivation process can be a multi-step enzymatic cascade. While the final, critical reduction of the N-hydroxy group to form the amidine is often catalyzed by CYP-independent enzymes like cytochrome b5 and NADH-cytochrome b5 reductase, the initial metabolic steps can be CYP-dependent. For instance, O-dealkylation of an amidoxime prodrug is a common oxidative reaction catalyzed by CYP enzymes that precedes the final reduction.[1]

-

CYP-Mediated Oxidation and Nitric Oxide (NO) Formation: Aromatic amidoximes can serve as substrates for CYP enzymes, undergoing oxidation that leads to the formation of the corresponding amide or nitrile and the release of nitric oxide (NO).[2][3] This reaction is dependent on NADPH and molecular oxygen and is catalyzed by microsomal CYPs. This pathway is significant as it suggests that amidoxime-containing drugs could act as NO donors in vivo, a phenomenon with potential therapeutic or toxicological consequences. Studies have shown that this activity is inducible by known CYP inducers, such as dexamethasone (a CYP3A inducer), and inhibited by broad-spectrum CYP inhibitors like miconazole and carbon monoxide, confirming the central role of the P450 system.[3]

Quantitative Data on Amidoxime-CYP450 Interactions

Comprehensive quantitative data on the inhibition of CYP450 enzymes by a wide range of amidoxime compounds is limited in publicly accessible literature. However, specific examples provide valuable insight into the kinetics of these interactions.

CYP-Mediated Metabolism of Amidoxime Prodrugs

The following table summarizes kinetic parameters for the formation of amidoxime metabolites from the antimicrobial drug pentamidine, a process catalyzed by the CYP450 system in rat liver microsomes. This data pertains to the role of CYPs in metabolizing a parent compound to an amidoxime, which is a key step in the overall disposition of such drugs.

| Parent Compound | Metabolite Formed | Enzyme System | Km (mM) | Vmax (pmol/min/mg protein) |

| Pentamidine | N-hydroxypentamidine (Mono-amidoxime) | Rat Liver Microsomal CYPs | 0.48 | 29.50 |

| Pentamidine | N,N'-dihydroxypentamidine (Di-amidoxime) | Rat Liver Microsomal CYPs | 0.73 | 4.10 |

Inhibitory Potential of Amidoxime Compounds

Direct inhibition of CYP enzymes by amidoximes appears to be compound-specific and, in some cases, minimal. A key study investigating the amidoxime prodrug of pentamidine, N,N'-dihydroxypentamidine, provides a qualitative assessment of its inhibitory potential against a panel of major human CYP isoforms.

| Compound | CYP Isoform | Test System | Result (Inhibition Potential) |

| N,N'-dihydroxypentamidine | CYP1A2 | Human Liver Microsomes | No or minor influence observed |

| N,N'-dihydroxypentamidine | CYP2A6 | Human Liver Microsomes | No or minor influence observed |

| N,N'-dihydroxypentamidine | CYP2C9 | Human Liver Microsomes | No or minor influence observed |

| N,N'-dihydroxypentamidine | CYP2C19 | Human Liver Microsomes | No or minor influence observed |

| N,N'-dihydroxypentamidine | CYP2D6 | Human Liver Microsomes | No or minor influence observed |

| N,N'-dihydroxypentamidine | CYP2E1 | Human Liver Microsomes | No or minor influence observed |

| N,N'-dihydroxypentamidine | CYP3A4 | Human Liver Microsomes | No or minor influence observed |

Note: These findings suggest a low likelihood of clinically significant drug-drug interactions mediated by direct CYP inhibition for this specific compound. However, this cannot be extrapolated to all amidoxime-containing molecules, and case-by-case evaluation is essential.

Key Metabolic and Signaling Pathways

Visualizing the enzymatic pathways is crucial for understanding the biological fate and activity of amidoxime compounds.

Amidoxime Prodrug Activation Pathway

The conversion of an amidoxime prodrug to its active amidine form often involves sequential enzymatic reactions. The initial oxidative step can be mediated by CYP enzymes, while the subsequent reductive step is handled by a distinct enzyme system.

Caption: Bioactivation pathway of an amidoxime prodrug.

CYP-Mediated Nitric Oxide (NO) Production

Aromatic amidoximes can be directly oxidized by cytochrome P450, leading to the formation of nitric oxide, a key signaling molecule.

Caption: CYP-mediated oxidation of aromatic amidoximes to produce Nitric Oxide.

Experimental Protocols: In Vitro CYP450 Inhibition Assay

Assessing the potential of an amidoxime-containing new chemical entity (NCE) to inhibit major CYP450 enzymes is a critical step in preclinical drug development.[4] The following is a detailed, representative protocol for determining the half-maximal inhibitory concentration (IC50) using pooled human liver microsomes (HLM).

Objective

To determine the IC50 value of a test compound (an amidoxime derivative) against the metabolic activity of major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in a multi-well plate format.

Materials

-

Test Compound: Amidoxime NCE, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Enzyme Source: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Probe Substrates: Isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4). Stock solutions prepared in solvent.

-

Positive Control Inhibitors: Known selective inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).

-

Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

-

Equipment: 96-well microplates, multichannel pipettes, incubator (37°C), plate centrifuge, LC-MS/MS system.

Experimental Workflow Diagram

Caption: General experimental workflow for a CYP450 inhibition IC50 assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and positive control inhibitors in the appropriate solvent. Typically, a 7-point concentration curve is generated.

-

Thaw pooled HLM on ice. Prepare a diluted HLM suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.1-0.2 mg/mL).

-

-

Incubation Setup (performed on a 96-well plate):

-

To each well, add the HLM suspension.

-

Add the appropriate concentration of the test compound, positive control inhibitor, or vehicle control (solvent only).

-

Add the isoform-specific probe substrate at a concentration near its Km value.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells.

-

Incubate the plate at 37°C with shaking for a predetermined time that is within the linear range of metabolite formation for that specific isoform (e.g., 5-20 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard. This step stops the enzymatic activity and precipitates the microsomal proteins.

-

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.

-

Data Analysis

-

Calculate the rate of metabolite formation in each well.

-

Determine the percent inhibition at each concentration of the test compound relative to the vehicle control wells (which represent 100% activity or 0% inhibition).

-

% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.